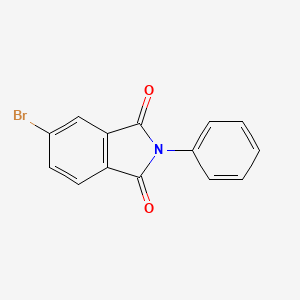

5-Bromo-2-phenylisoindole-1,3-dione

Vue d'ensemble

Description

5-Bromo-2-phenylisoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole-1,3-diones. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylisoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindole-1,3-dione scaffold . The reaction conditions often include the use of a solvent such as toluene and a catalyst like glacial acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position is highly reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Observations

-

Halogen Exchange : The bromine substituent can be replaced by other halogens (e.g., fluorine, chlorine) under mild conditions. For example, reactions with KI/CuI in DMF facilitate iodine substitution .

-

Polar Group Introduction : Substitution with methoxy (-OMe) or nitro (-NO₂) groups alters mesophase stability, as observed in thermal studies of analogous compounds .

Oxidation and Reduction

The isoindole-1,3-dione core exhibits redox activity:

Oxidation

-

The compound can be oxidized to form quinone-like structures under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoindole ring, yielding tetrahydroisoindole derivatives .

Thermal Behavior and Phase Transitions

Thermal analysis reveals distinct liquid crystalline (LC) properties influenced by substituents:

| Substituent (X) | Phase Transition Behavior (SmA Range) | Stability Trend | Source |

|---|---|---|---|

| -Br | Monotropic SmA phase | Low stability | |

| -Me | Enantiotropic SmA (70°C range) | High stability | |

| -NO₂ | Crystalline, no LC phase | N/A |

-

Bromine’s large atomic size and polarizability disrupt molecular packing, reducing mesophase stability compared to smaller substituents like -Me .

Intermediate for Functional Materials

-

Used to synthesize fluorinated liquid crystals via substitution with perfluoroalkyl chains, enhancing thermal stability .

-

Serves as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine site .

Mechanistic Insights

-

Steric Effects : Moving substituents from the 5- to 4-position (e.g., Br → 4-Br) reduces molecular symmetry, lowering melting points and suppressing LC phases .

-

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase dipole interactions but promote crystallization over mesophase formation .

Halogen-Modified Derivatives

Applications De Recherche Scientifique

5-Bromo-2-phenylisoindole-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluoro-2-phenylisoindole-1,3-dione

- 5-Chloro-2-phenylisoindole-1,3-dione

- 5-Iodo-2-phenylisoindole-1,3-dione

Uniqueness

5-Bromo-2-phenylisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Activité Biologique

5-Bromo-2-phenylisoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: CHBrN\O

- Molecular Weight: 304.13 g/mol

- Melting Point: 204-207 °C

- Density: 1.3 g/cm³

Synthesis

The synthesis of this compound typically involves the bromination of 2-phenylisoindole-1,3-dione. Various methods have been reported in the literature, including:

- Bromination using bromine in acetic acid , which yields the brominated product with high efficiency.

- Metal-catalyzed reactions , which can enhance selectivity and yield.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures treated with the compound.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. For example:

- A549 (lung cancer) cells showed a decrease in viability upon treatment with increasing concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF7 | 30 |

| HeLa | 22 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways: It may influence various signaling pathways related to inflammation and cancer progression.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics. -

Cancer Research:

In another study focusing on lung cancer cells, researchers observed that treatment with this isoindole derivative resulted in significant apoptosis, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name |

5-bromo-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDLHMORTSMJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356868 | |

| Record name | STK377074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82104-66-3 | |

| Record name | STK377074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.